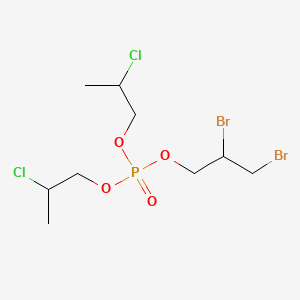
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is a chemical compound known for its applications in various fields, including flame retardancy. It is a derivative of tris(2,3-dibromopropyl) phosphate, which is widely used in plastics and textiles . The molecular formula of this compound is C6H11Br4O4P, and it has a molecular weight of 497.74 g/mol .
Méthodes De Préparation
The synthesis of bis(2-chloropropyl) 2,3-dibromopropyl phosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate undergoes various chemical reactions, including substitution and hydrolysis . In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of bis(2-hydroxypropyl) 2,3-dibromopropyl phosphate . Hydrolysis of the compound results in the cleavage of the phosphate ester bonds, producing 2,3-dibromopropanol and phosphoric acid .
Applications De Recherche Scientifique
Mécanisme D'action
The flame-retardant action of bis(2-chloropropyl) 2,3-dibromopropyl phosphate is primarily due to its ability to release bromine radicals upon heating . These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Comparaison Avec Des Composés Similaires
Bis(2-chloropropyl) 2,3-dibromopropyl phosphate is similar to other flame retardants, such as tris(2,3-dibromopropyl) phosphate and bis(2,3-dibromopropyl) phosphate . it is unique in its specific combination of chlorine and bromine atoms, which enhances its flame-retardant properties . Other similar compounds include tris(2,3-dibromopropyl) phosphate, which is widely used in the same applications but may have different reactivity and effectiveness .
Propriétés
Numéro CAS |
114492-65-8 |
|---|---|
Formule moléculaire |
C9H17Br2Cl2O4P |
Poids moléculaire |
450.91 g/mol |
Nom IUPAC |
bis(2-chloropropyl) 2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C9H17Br2Cl2O4P/c1-7(12)4-15-18(14,16-5-8(2)13)17-6-9(11)3-10/h7-9H,3-6H2,1-2H3 |
Clé InChI |
OAWAXRZMMCPJOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COP(=O)(OCC(C)Cl)OCC(CBr)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


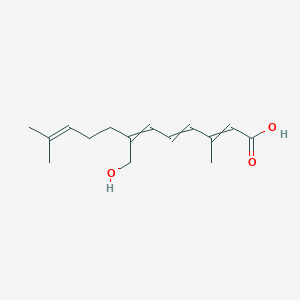
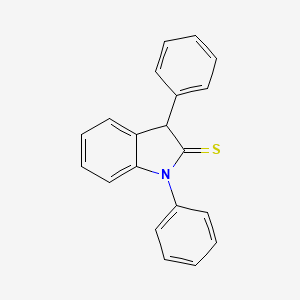
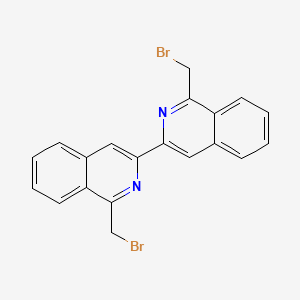
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
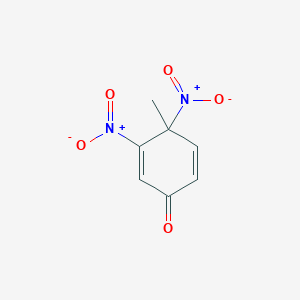
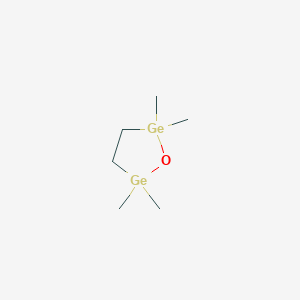

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
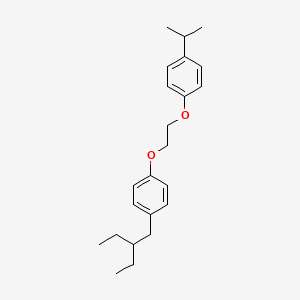
![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
